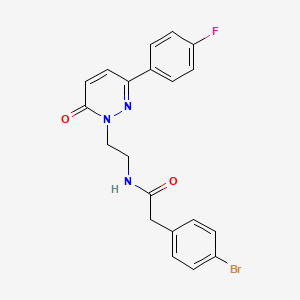
2-(4-bromophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-bromophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a pyridazine ring, and aromatic rings with halogen substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the halogen substituents. The Suzuki-Miyaura coupling could be a potential method for introducing the halogen substituents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the aromatic rings and the pyridazine ring would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The halogen substituents could potentially undergo substitution reactions, and the pyridazine ring could participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen substituents could influence its polarity, solubility, and boiling and melting points .科学的研究の応用
Novel Acetamide Derivatives Synthesis and Applications
A study highlighted the synthesis of novel acetamide derivatives, aiming to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research focused on compounds with acetamide nucleus, indicating their significant activity due to the presence of bromo, tert-butyl, and nitro groups. This suggests the use of similar compounds in developing treatments for various conditions, showcasing their broad application in medicinal chemistry and pharmacology (Rani et al., 2016).
Antimicrobial Activity of Acetamide Derivatives
Another study examined the antimicrobial properties of acetamide derivatives, revealing that such compounds displayed significant activity. The research provided insights into the structural-activity relationship, enhancing the understanding of how acetamide derivatives can be optimized for antibacterial and antifungal applications. This underscores the compound's relevance in addressing microbial resistance and developing new antimicrobial agents (Fahim & Ismael, 2019).
Chemical Synthesis and Structural Analysis
Research into the chemical synthesis and structural analysis of acetamide derivatives further underscores their importance in scientific inquiry. Studies demonstrate the versatility of these compounds in generating a wide array of chemical entities, offering substantial utility in synthetic organic chemistry. This versatility facilitates the exploration of new materials and drugs, highlighting the compound's role in advancing chemical sciences and pharmaceutical research (E. A. E. Rady & M. Barsy, 2006).
Antioxidant Properties
Investigations into the antioxidant properties of novel compounds, including acetamide derivatives, reveal their potential in combating oxidative stress. This research opens pathways for utilizing such compounds in developing therapeutics aimed at diseases associated with oxidative damage, indicating a significant area of application in medical and health science research (Kadhum et al., 2011).
Safety And Hazards
将来の方向性
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, investigating its reactivity under various conditions, or studying its potential uses in fields such as pharmaceuticals or materials science .
特性
IUPAC Name |
2-(4-bromophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O2/c21-16-5-1-14(2-6-16)13-19(26)23-11-12-25-20(27)10-9-18(24-25)15-3-7-17(22)8-4-15/h1-10H,11-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIHTQRFMPEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)
![1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2927975.png)
![Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2927976.png)
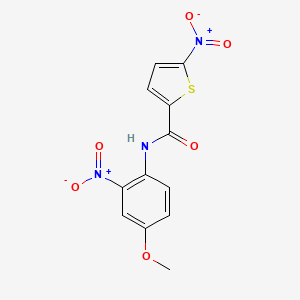
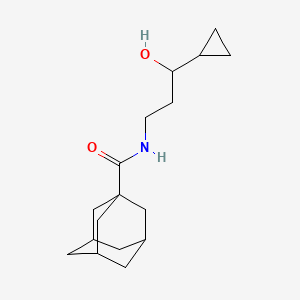
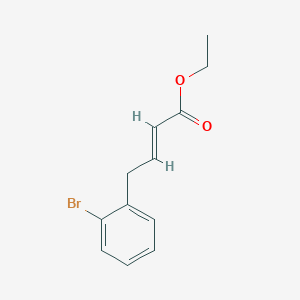
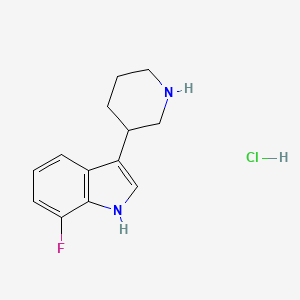

![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)
![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)
![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)
![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)
![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)
![4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2927991.png)